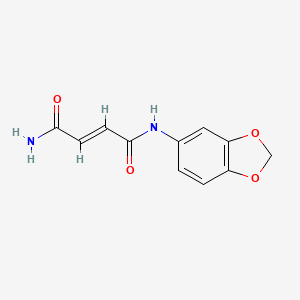

N-1,3-benzodioxol-5-yl-2-butenediamide

カタログ番号:

B5542781

CAS番号:

6102-80-3

分子量:

234.21 g/mol

InChIキー:

WNWRPPHJCRDUEK-ONEGZZNKSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-benzodioxol-5-yl-2-butenediamide, also known as BDDA, is a compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. BDDA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 229.25 g/mol.

科学的研究の応用

Neurochemical Impact

- N-1,3-benzodioxol-5-yl-2-butenediamide, a compound related to 3,4-methylenedioxyamphetamine (MDA), influences neurotransmitter release. It particularly affects serotonin (5-HT) and dopamine (DA) release from rat brain slices, showing varying effects based on structural differences and stereoselectivity, indicating its potential impact on neurochemical processes (Johnson, Hoffman, & Nichols, 1986).

Environmental Applications

- The compound's derivative, 1,3-benzenediamidoethanethiol dianion (BDET), has been utilized in environmental chemistry for the removal of heavy metals from acid mine drainage. This demonstrates the compound's utility in environmental remediation processes (Matlock, Howerton, & Atwood, 2002).

Anticancer and Antibacterial Potential

- Derivatives of 2-phenyl 1,3-benzodioxole, a class to which this compound belongs, have been synthesized and evaluated for anticancer, antibacterial, and DNA-binding activities. These derivatives show significant promise in the development of new therapeutics for cancer and bacterial infections (Gupta et al., 2016).

Chemical Synthesis and Catalysis

- The compound and its derivatives are useful in chemical synthesis, serving as ligands in catalytic processes. For example, they are involved in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, indicating their significance in synthetic chemistry and pharmaceutical ingredient preparation (Imamoto et al., 2012).

Pharmacological Insights

- Studies on this compound and its analogues have contributed to understanding the mechanisms of action of various psychotropic substances, aiding in the development of novel pharmaceuticals with potential therapeutic applications (Nichols et al., 1986).

特性

IUPAC Name |

(E)-N'-(1,3-benzodioxol-5-yl)but-2-enediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-10(14)3-4-11(15)13-7-1-2-8-9(5-7)17-6-16-8/h1-5H,6H2,(H2,12,14)(H,13,15)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWRPPHJCRDUEK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C=CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)/C=C/C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352152 |

Source

|

| Record name | F1065-0553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6102-80-3 |

Source

|

| Record name | F1065-0553 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyet...

Cat. No.: B5542698

CAS No.:

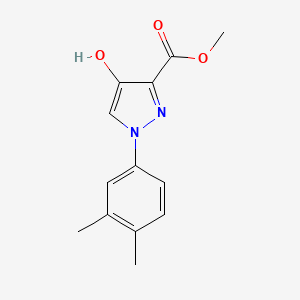

methyl 1-(3,4-dimethylphenyl)-4-hydroxy-1H-pyrazole-3-c...

Cat. No.: B5542700

CAS No.:

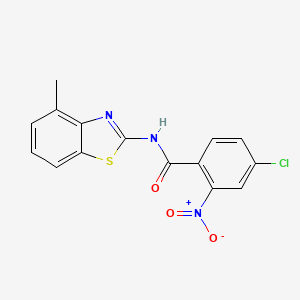

4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenz...

Cat. No.: B5542709

CAS No.:

2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1...

Cat. No.: B5542719

CAS No.:

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)

![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)

![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5542744.png)

![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![2-(3-fluorophenyl)-1-[(3-isobutyl-5-isoxazolyl)carbonyl]azepane](/img/structure/B5542760.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542794.png)